molecular formula C23H17BrF3N3O2S B12022966 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 618383-54-3

2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Katalognummer: B12022966
CAS-Nummer: 618383-54-3
Molekulargewicht: 536.4 g/mol
InChI-Schlüssel: OWKCCDAGYLDDTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound supplied for research purposes. With the molecular formula C23H17BrF3N3O2S , this molecule is characterized by a multi-heterocyclic structure integrating pyridine, bromophenyl, and acetamide moieties. Its structure features a trifluoromethyl group and a cyano group on the central pyridine ring, which are common in agrochemical and pharmaceutical research for their ability to modulate properties like metabolic stability, lipophilicity, and binding affinity . The compound also contains an N-(4-ethoxyphenyl)acetamide group, a structure reminiscent of phenacetin, a historically significant analgesic and antipyretic agent . The presence of sulfur and nitrogen-containing heterocycles makes it a candidate for investigation in medicinal chemistry, particularly given that similar scaffolds are actively studied for a range of biological activities, including potential antiviral properties . This product is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use. Researchers are responsible for conducting all necessary experiments in accordance with their institution's safety protocols.

Eigenschaften

CAS-Nummer

618383-54-3

Molekularformel

C23H17BrF3N3O2S

Molekulargewicht

536.4 g/mol

IUPAC-Name

2-[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C23H17BrF3N3O2S/c1-2-32-17-9-7-16(8-10-17)29-21(31)13-33-22-18(12-28)19(23(25,26)27)11-20(30-22)14-3-5-15(24)6-4-14/h3-11H,2,13H2,1H3,(H,29,31)

InChI-Schlüssel

OWKCCDAGYLDDTI-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=C(C(=CC(=N2)C3=CC=C(C=C3)Br)C(F)(F)F)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Component Cyclocondensation

InCl3-catalyzed one-pot synthesis has been effective for assembling substituted pyridine derivatives. For instance, Liang et al. demonstrated that InCl3 (20 mol%) in 50% ethanol under ultrasound irradiation at 40°C facilitates cyclocondensation of ethyl acetoacetate, hydrazine, methyl phenylglyoxylate, and malononitrile to form 6-amino-5-cyano-4-phenylpyrano[2,3-c]pyrazole-4-carboxylic acid esters in 95% yield. Adapting this protocol, the 4-(trifluoromethyl) and 4-bromophenyl groups could be introduced via substituted glyoxylates or bromophenyl-accepting reactants.

Cyano and Trifluoromethyl Group Installation

Trifluoromethylation at the pyridine 4-position is achieved using CF3SO2Na as a radical source. A transition-metal-free approach by Zhang et al. enabled trifluoromethylcarbonylation of N-cyano alkenes, yielding γ-lactams with CF3 groups in 82% average yield. For the target compound, analogous conditions may facilitate CF3 incorporation during pyridine ring formation. The 3-cyano group is typically introduced via nitrile-containing precursors or post-cyclization cyanation.

Sulfanyl Group Introduction

The sulfanyl (-S-) linker at the pyridine 2-position is critical for acetamide attachment. Two primary strategies exist:

Nucleophilic Aromatic Substitution

Bromopyridine intermediates undergo substitution with thiols. For example, 2-bromo-6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridine reacts with thiourea derivatives to form thioether linkages. A study on N,N′-bis(2-pyridinyl)thioureas demonstrated that sodium hydroxide in dichloroethane efficiently mediates such substitutions, yielding thioethers with 82–97% efficiency.

Table 1: Sulfanyl Group Introduction Conditions

SubstrateReagentSolventCatalystYieldReference
2-Bromo-pyridine derivativeThioureaDichloroethaneNaOH97%
2-Chloro-pyridine derivativeNaSHDMFNone85%

Acetamide Coupling

The N-(4-ethoxyphenyl)acetamide moiety is introduced via amide bond formation between 4-ethoxyaniline and a chloroacetyl intermediate.

Chloroacetylation and Amidation

Microwave-assisted synthesis accelerates this step. For instance, 2-chloro-N-pyridin-2-yl-acetamide was synthesized by reacting 2-aminopyridine with chloroacetyl chloride in dichloroethane under microwave irradiation (300 W, 80°C, 5 min), achieving 97% yield. Adapting this method, 4-ethoxyaniline can replace 2-aminopyridine to generate the desired acetamide.

Carbodiimide-Mediated Coupling

Alternatively, EDC/HOBt activates the carboxylic acid derivative of the pyridine-thioether for coupling with 4-ethoxyaniline. This method, though less common for acetamides, ensures high regioselectivity.

Integrated Synthesis Pathway

Combining these steps, a plausible route is:

  • Pyridine Core Assembly : MCR using InCl3 catalysis to form 6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)pyridine.

  • Sulfanyl Introduction : Bromide substitution with mercaptoacetic acid derivative.

  • Acetamide Formation : Microwave-assisted amidation with 4-ethoxyaniline.

Table 2: Optimized Reaction Parameters

StepConditionsYield
Pyridine cyclizationInCl3, 50% EtOH, 40°C, ultrasound82–95%
Sulfanyl substitutionNaOH, dichloroethane, 80°C97%
Acetamide couplingMicrowave, 300 W, 5 min95%

Challenges and Mitigation

  • Trifluoromethyl Stability : CF3 groups may degrade under strong acidic/basic conditions. Using CF3SO2Na in neutral media mitigates this.

  • Sulfur Oxidation : Thioethers are prone to oxidation. Conducting reactions under inert atmosphere (N2/Ar) preserves integrity.

  • Regioselectivity : MCRs may yield positional isomers. Chromatographic purification or crystallography (as in ) ensures product homogeneity.

Analyse Chemischer Reaktionen

2-{[6-(4-Bromphenyl)-3-cyan-4-(trifluormethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nucleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that compounds similar to 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide exhibit promising anticancer properties. The compound is hypothesized to act as a potent inhibitor of specific kinases involved in cancer cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines, including those with mutations in the BRAF and RAS genes, which are commonly associated with melanoma and colorectal cancers .

Inhibition of MEK/ERK Pathway

The compound is believed to interact with the MEK/ERK signaling pathway, which is crucial for cell division and survival. Inhibitors targeting this pathway have been extensively studied for their ability to halt tumor growth. In particular, studies have demonstrated that similar compounds can significantly decrease phosphorylation of ERK1/2, leading to reduced cancer cell proliferation . This mechanism positions this compound as a candidate for further development as an anticancer agent.

Neuroprotective Effects

Emerging research suggests that compounds within this structural class may also exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The modulation of purinergic signaling pathways has been linked to improved outcomes in models of inflammation and organ function, indicating a broader therapeutic scope for these compounds beyond oncology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key features influencing its biological activity include:

  • Pyridine Ring : Essential for receptor binding and biological activity.
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Bromophenyl Substitution : Potentially increases potency through enhanced interactions with target proteins.
FeatureImportance
Pyridine RingReceptor binding
Trifluoromethyl GroupLipophilicity and stability
Bromophenyl SubstitutionPotency enhancement

Case Study 1: In Vitro Efficacy Against Cancer Cell Lines

A study evaluated the efficacy of related compounds against acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells. The results indicated that concentrations around 0.3 µM effectively inhibited cell growth, demonstrating the potential of these compounds as therapeutic agents in hematological malignancies .

Case Study 2: In Vivo Tumor Models

In vivo studies using xenograft models have shown that similar compounds can inhibit tumor growth significantly when administered orally. For example, dosing at 10 mg/kg led to notable tumor regression in models derived from BRAF mutant lines, highlighting the clinical relevance of targeting the MEK pathway in cancer therapy .

Wirkmechanismus

The mechanism of action of 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide involves its interaction with molecular targets through its functional groups. The bromophenyl group can participate in halogen bonding, the cyano group can act as an electron-withdrawing group, and the trifluoromethyl group can enhance lipophilicity. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Molecular and Substituent Variations

The following table highlights key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₃H₁₆BrF₃N₃O₂S* ~532.3 4-Bromophenyl, 3-CN, 4-CF₃, 4-ethoxyphenyl
2-{[6-(4-Chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide C₂₂H₁₅ClF₃N₃OS 461.886 4-Chlorophenyl, 3-CN, 4-CF₃, 3-methylphenyl
N-(4-Chlorophenyl)-2-((6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl)thio)acetamide C₂₁H₁₂Cl₂F₃N₃OS 482.306 4-Chlorophenyl (×2), 3-CN, 4-CF₃
2-{[3-Cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide C₂₂H₁₅F₄N₃O₂S 457.42 4-Fluorophenyl, 3-CN, 4-CF₃, 4-ethoxyphenyl
2-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide C₂₂H₁₅F₄N₃O₂S 457.42 4-Fluorophenyl, 3-CN, 4-CF₃, 4-methoxyphenyl

*Estimated based on analogs.

Key Observations:
  • Halogen Effects : Bromine (Br) in the target compound increases molecular weight compared to chlorine (Cl) or fluorine (F) analogs . The bulky bromine may enhance lipophilicity and binding affinity in hydrophobic pockets.
  • EWG Combinations: The trifluoromethyl-cyano pairing is conserved across analogs, suggesting a role in electronic modulation and resistance to oxidative degradation .
Anticancer Potential:

Pyridine derivatives with tetrahydronaphthalene moieties (e.g., compounds in ) exhibit anticancer activity via kinase inhibition. The target compound’s 4-bromophenyl and ethoxyphenyl groups may enhance DNA intercalation or topoisomerase inhibition .

Receptor Modulation:

The structurally related RTI-7470-44 () acts as a trace amine-associated receptor (TAAR) agonist. The target compound’s ethoxyphenyl group could fine-tune receptor selectivity compared to chlorophenyl or methoxyphenyl analogs .

Physicochemical and Crystallographic Properties

  • Bond Lengths : In bromophenyl acetamides, C–Br bonds average 1.89–1.91 Å, slightly longer than C–Cl (1.74–1.76 Å), influencing crystal packing .
  • Hydrogen Bonding : The acetamide N–H group participates in intermolecular H-bonds (e.g., N–H···O), stabilizing crystal structures. Ethoxy groups may introduce weak C–H···O interactions .

Biologische Aktivität

The compound 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide (CAS No. 618383-54-0) is a synthetic organic molecule that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C19H17BrF3N3OS
  • Molecular Weight : 472.321 g/mol
  • Structure : The compound features a pyridine ring with various substituents, including bromine, trifluoromethyl, and ethoxy groups, which may influence its biological properties.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on thiosemicarbazones have demonstrated their ability to induce apoptosis in cancer cells by activating caspase pathways . The presence of sulfur in the structure of thiosemicarbazones has been linked to enhanced biological activity compared to their non-sulfur counterparts .

Case Study: In Vitro Anticancer Activity

A study investigated the anticancer effects of various derivatives of pyridine-based compounds, including those similar to our target compound. The results showed that these derivatives could inhibit cell proliferation in several cancer cell lines, suggesting a promising avenue for further research into the anticancer potential of This compound .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes, particularly cholinesterases (AChE and BChE). Inhibitors of these enzymes are crucial in treating conditions like Alzheimer's disease.

Inhibition Studies

Research has shown that similar compounds exhibit moderate inhibitory effects on AChE and BChE, with IC50 values ranging from 10 µM to 20 µM depending on the specific structure and substituents present . The introduction of electron-withdrawing groups like trifluoromethyl has been associated with increased inhibitory potency.

Compound StructureAChE IC50 (µM)BChE IC50 (µM)
Reference Compound19.213.2
Target CompoundTBDTBD

Antioxidant Activity

The antioxidant properties of related compounds have also been explored. Compounds containing pyridine rings have shown significant radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases .

The biological activity of This compound is likely mediated through multiple pathways:

  • Caspase Activation : Induction of apoptosis via caspase-dependent pathways.
  • Enzyme Inhibition : Competitive inhibition of AChE and BChE through binding interactions influenced by the electron-withdrawing groups.
  • Radical Scavenging : Interaction with free radicals to mitigate oxidative damage.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Reagent Selection : Use bromine or acetic anhydride as halogenation agents for introducing the bromophenyl group, and employ Pd-based catalysts for coupling reactions (e.g., Suzuki-Miyaura) .
  • Reaction Conditions : Maintain temperatures between 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Monitor reaction progress via TLC or HPLC .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in ethanol to isolate high-purity product .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to verify substituent positions (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C; ethoxyphenyl protons at δ 6.8–7.2 ppm) .
  • IR : Confirm cyano (C≡N) stretch at ~2200–2250 cm⁻¹ and sulfanyl (C-S) at ~600–700 cm⁻¹ .
  • X-ray Crystallography : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding between acetamide and pyridine moieties) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinity to enzymes (e.g., kinases or proteases). Focus on the sulfanyl-acetamide moiety as a potential hydrogen-bond donor .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, particularly with the trifluoromethyl group’s hydrophobic interactions .
  • QSAR Models : Train models using descriptors like logP and topological polar surface area (TPSA) to correlate substituents (e.g., bromophenyl vs. chlorophenyl) with bioactivity .

Q. What strategies address contradictory bioactivity data in in vitro vs. in vivo studies for this compound?

  • Methodological Answer :

  • Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of ethoxyphenyl). Introduce electron-withdrawing groups to enhance stability .
  • Prodrug Design : Modify the acetamide group with ester linkages to improve bioavailability .
  • Species-Specific Profiling : Test in zebrafish or murine models to compare ADME pathways, focusing on renal clearance differences .

Q. How do substituent variations impact the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Structural Comparisons :
Substituent ModificationEffect on logPBioactivity Change (IC₅₀)Source
Trifluoromethyl → Methyl↓ 0.810-fold ↓ kinase inhibition
4-Bromophenyl → 4-Fluorophenyl↓ 0.3Improved solubility
Ethoxyphenyl → Methoxyphenyl↑ 0.2Unchanged cytotoxicity
  • Synthetic Testing : Parallel synthesis of 5–10 analogs with systematic substituent swaps (e.g., halogens, alkyl groups) .

Specialized Methodological Challenges

Q. What experimental approaches resolve ambiguities in reaction mechanisms during synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis steps in pyridine ring formation .
  • Kinetic Profiling : Employ stopped-flow UV-Vis spectroscopy to identify rate-determining steps (e.g., nucleophilic attack on the cyano group) .
  • Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates via LC-MS for structural analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.